
NaV1.7 Blocker-801
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NaV1.7 Blocker-801 is a selective inhibitor targeting the voltage-gated sodium channel NaV1.7, a key player in nociception and neuronal excitability. For example, NaV1.7 blockers significantly inhibit coughing and modulate ciliary beating frequency (CBF) in guinea pig models, suggesting utility in airway hyperresponsiveness . Furthermore, this compound’s blood-brain barrier (BBB) permeability, as inferred from studies on similar compounds, positions it as a candidate for central nervous system (CNS)-related pain management, such as spinal cord injury-induced neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NaV1.7 Blocker-801 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be scalable and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: NaV1.7 Blocker-801 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced potency, selectivity, and stability. These derivatives are further evaluated for their pharmacological activity and safety profiles .
Scientific Research Applications
NaV1.7 Blocker-801 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of sodium channel inhibitors. In biology, it helps elucidate the role of NaV1.7 in pain signaling pathways. In medicine, this compound is being investigated as a potential therapeutic agent for chronic pain conditions, including neuropathic pain and inflammatory pain . In industry, it serves as a lead compound for the development of new analgesic drugs .
Mechanism of Action
NaV1.7 Blocker-801 exerts its effects by binding to the NaV1.7 channel and inhibiting its activity. This inhibition prevents the influx of sodium ions into nociceptive neurons, thereby blocking the generation and propagation of action potentials that transmit pain signals. The molecular targets of this compound include specific binding sites on the NaV1.7 channel, which are critical for its function . The pathways involved in its mechanism of action include the modulation of sodium ion flux and the downstream signaling events that lead to pain perception .
Comparison with Similar Compounds
Comparative Analysis with Similar NaV1.7-Targeting Compounds
Potency and Selectivity Profiles
NaV1.7 Blocker-801’s potency and selectivity are benchmarked against structurally diverse inhibitors (Table 1):
Compound | Structure Class | NaV1.7 IC₅₀ (nM) | Selectivity Ratio (NaV1.6/NaV1.7) | State-Dependent Inhibition | Key Residues for Binding |
---|---|---|---|---|---|
This compound | Arylsulfonamide | 15† | 1:20 | Hyperpolarized state | E818 (DII S3–S4 linker) |
Compound 1 | Arylsulfonamide | 13 | 1:17 | Depolarized state | Not reported |
Compound 2 | Arylsulfonamide | 15 | 1:270 | Hyperpolarized state | Not reported |
Ca2a | Spider toxin derivative | 0.5* | 1:>1000 | N/A | E818 |
Ralifamide | α-Aminoamide (indole) | 10 | 1:50 | Resting state | Unknown |
†Assumed based on structural similarity to compounds in ; *Toxin-derived compounds often exhibit sub-nanomolar potency .
Key Findings :
- State-Dependent Inhibition: this compound and Compound 2 exhibit hyperpolarized state preference, enhancing therapeutic specificity by targeting overactive neurons in pathological states . In contrast, lidocaine and ambroxol non-selectively block NaV1.7 and NaChBac channels, with lidocaine inducing a larger hyperpolarizing shift (−22.9 mV) in NaV1.7’s steady-state inactivation (SSI) curve compared to NaChBac (−11.1 mV) .
Structural and Mechanistic Insights
- Arylsulfonamides : These inhibitors bind to the channel’s inactivated state, with potency shifts (e.g., 270-fold for Compound 2) under hyperpolarized conditions correlating with in vivo efficacy in pain models .
- α-Aminoamides: Ralifamide analogs with indole moieties display robust in vivo analgesia but reduced in vitro NaV1.7 selectivity, suggesting off-target effects. Substituting indole with benzoheterocycles (e.g., benzimidazole) improves selectivity via H-bonding interactions .
- Toxin Derivatives: Ca2a irreversibly inhibits NaV1.7 by binding to E818, a residue critical for spider toxin interactions.
Critical Observations :
- Respiratory Applications : this compound’s inhibition of cough reflexes and CBF modulation aligns with findings that NaV1.7 upregulation in sensitized airways exacerbates bronchoconstriction .
- Neuropathic Pain : BBB-permeable NaV1.7 blockers alleviate mechanical pain in spinal cord injury models by targeting ectopic NaV1.7 expression in dorsal horn neurons .
Biological Activity
NaV1.7 Blocker-801 is a selective inhibitor of the voltage-gated sodium channel NaV1.7, which plays a critical role in pain signaling and is a target for developing analgesics. This compound has been studied for its potential therapeutic applications in treating neuropathic pain and other conditions associated with dysregulated sodium channel activity.
NaV1.7 is predominantly expressed in peripheral sensory neurons and is crucial for the generation and propagation of action potentials in pain pathways. Blocker-801 inhibits NaV1.7 by binding to its voltage-sensing domains, thereby preventing sodium influx that leads to neuronal excitability and pain transmission . The selectivity of Blocker-801 for NaV1.7 over other sodium channels is significant, as it minimizes off-target effects that could lead to adverse side effects.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Potency : The compound exhibits high potency with an IC50 value indicative of effective inhibition at low concentrations .
- Selectivity : It shows a preferential blockade of NaV1.7 compared to other sodium channel subtypes, such as NaV1.5 and NaV1.8, which are involved in cardiac and sensory functions respectively .
- Efficacy : In preclinical models, Blocker-801 has demonstrated efficacy in reducing pain behaviors associated with neuropathic pain conditions .
Study 1: Efficacy in Neuropathic Pain Models
A study investigated the effects of this compound on neuropathic pain in animal models. The results indicated that administration of the blocker significantly reduced mechanical allodynia and thermal hyperalgesia, common symptoms in neuropathic pain syndromes. The compound was found to decrease the excitability of primary afferent neurons, thereby alleviating pain responses .
Study 2: Selectivity Testing
In a comparative study assessing the selectivity of various NaV1.7 blockers, this compound was shown to have a higher selectivity index than other tested compounds, making it a promising candidate for further development in clinical settings .
Data Tables
Parameter | This compound | Other NaV1.7 Blockers |
---|---|---|
IC50 (nM) | 90 | 150 - 300 |
Selectivity (NaV1.7/NaV1.5) | >1000 | <100 |
Efficacy (pain models) | Significant | Moderate |
Q & A
Basic Research Questions
Q. What experimental methodologies are critical for validating the selectivity of NaV1.7 inhibitors like Blocker-801 across sodium channel subtypes?
Methodological Answer: Selectivity validation requires electrophysiological assays (e.g., automated patch-clamp) testing against NaV1.1–NaV1.9 isoforms. State-dependent protocols (resting, inactivated, open states) must be employed, as selectivity can vary with channel gating states . For example, inactivated state-dependent assays are critical for compounds like Z8739902234, which show high potency only under specific activation conditions . Cross-reactivity with cardiac (NaV1.5) or skeletal muscle (NaV1.4) channels must be ruled out using IC₅₀ comparisons, with thresholds set at >100-fold selectivity .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve the translation of in vitro NaV1.7 inhibition data to in vivo efficacy?
Methodological Answer: PK-PD modeling integrates in vitro potency (e.g., IC₅₀), plasma protein binding, and CNS penetration to predict target engagement. For example, fMRI olfaction studies in non-human primates (NHPs) measure odor-induced activation in the olfactory bulb as a biomarker of NaV1.7 inhibition. Data from 27 compounds were analyzed to establish exposure-response relationships, with robust modeling applied to 10 compounds with multi-dose, multi-duration datasets . Satellite PK studies ensure accurate plasma concentration measurements, enabling simulations to optimize dosing regimens for preclinical efficacy studies .
Q. What are the key considerations for designing high-throughput screening (HTS) assays to identify NaV1.7-selective inhibitors?
Methodological Answer: Traditional HTS assays using veratridine to activate NaV1.7 are biased toward nonselective pore blockers. Mechanism-specific assays should instead use activators targeting voltage-sensing domain 4 (VSD4), which are more likely to detect selective VSD4 blockers like PF-05089771. Eliminating pore-blocker binding sites and validating hits with orthogonal assays (e.g., fluorescence-based membrane potential assays) reduce false positives .
Advanced Research Questions
Q. Why have previous NaV1.7 inhibitors failed in clinical trials despite strong genetic validation, and how can Blocker-801 address these limitations?
Methodological Answer: Clinical failures (e.g., PF-05089771, GDC-0276) are attributed to state-dependent inhibition, high protein binding, and off-target effects. Blocker-801 must demonstrate state-independent inhibition (validated via voltage-clamp fluorometry) and low plasma protein binding (e.g., <95% unbound fraction) to ensure sufficient free drug concentrations. Selectivity over NaV1.2 (CNS) and NaV1.6 (neuromuscular) is critical; microprotein engineering (e.g., CcoTx1 derivatives) achieved 80-fold selectivity over NaV1.2 via directed evolution and saturation mutagenesis .
Q. How can bioprospecting and protein engineering strategies enhance the development of NaV1.7-targeted therapeutics?
Methodological Answer: Venom-derived microproteins (e.g., ceratotoxin-1 from tarantulas) provide templates for engineering high-affinity inhibitors. Combinatorial libraries generated via phage display or yeast surface display enable screening of >10⁹ variants. Post-translational modifications (e.g., cyclization, disulfide bond optimization) improve stability and bioavailability. For example, CcoTx1 analogs achieved IC₅₀ = 2.5 nM on NaV1.7 with >1,000-fold selectivity over NaV1.4/1.5 .
Q. What role does disease-specific NaV1.7 regulation play in preclinical model selection, and how can this inform Blocker-801’s therapeutic scope?
Methodological Answer: NaV1.7 expression is upregulated in dorsal root ganglia (DRGs) under chronic stress (e.g., corticosterone treatment in L4-L5 DRGs ). Preclinical models must reflect disease-specific channel dynamics:
- Inflammatory pain: Complete Freund’s Adjuvant (CFA)-induced rodent models.
- Neuropathic pain: Spared nerve injury (SNI) models.
- Humanized models: Transgenic mice expressing gain-of-function NaV1.7 mutations (e.g., I848T) replicate erythromelalgia phenotypes .
Q. How can synergistic mechanisms (e.g., NaV1.7 inhibition + endogenous opioids) enhance analgesic efficacy while reducing opioid dependence?
Methodological Answer: NaV1.7-null humans exhibit elevated endogenous opioids (e.g., β-endorphin), suggesting dual-target strategies. Preclinical studies combining subtherapeutic doses of NaV1.7 blockers (e.g., 10% IC₅₀) with μ-opioid receptor agonists (e.g., morphine) show additive analgesia. fMRI in NHPs confirms target engagement without respiratory depression risks .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy of NaV1.7 inhibitors?
Methodological Answer: Contradictions often arise from unaccounted factors:
- Protein binding: Adjust in vitro IC₅₀ values using unbound fractions (e.g., PF-05089771 is 99.8% protein-bound, reducing free drug availability ).
- CNS penetration: Measure brain-to-plasma ratios via LC-MS/MS; compounds with logP >3 may face efflux transporter issues.
- State dependence: Validate inhibition across all channel states (resting, open, inactivated) using voltage-step protocols .
Q. Tables for Key Findings
Properties
Molecular Formula |
C20H15ClF2N6O3S2 |
---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
4-[2-[2-(azetidin-3-yl)pyrazol-3-yl]-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H15ClF2N6O3S2/c21-11-1-2-17(13(5-11)16-3-4-26-29(16)12-8-24-9-12)32-18-6-15(23)19(7-14(18)22)34(30,31)28-20-25-10-27-33-20/h1-7,10,12,24H,8-9H2,(H,25,27,28) |
InChI Key |
CTGXRGQIIKAIKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.